Camphorsulfonic acid

Catalog No.
S581705
CAS No.
5872-08-2
M.F
C10H16O4S
M. Wt
232.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Camphorsulfonic acid

CAS Number

5872-08-2

Product Name

Camphorsulfonic acid

IUPAC Name

(7,7-dimethyl-2-oxo-1-bicyclo[2.2.1]heptanyl)methanesulfonic acid

Molecular Formula

C10H16O4S

Molecular Weight

232.3 g/mol

InChI

InChI=1S/C10H16O4S/c1-9(2)7-3-4-10(9,8(11)5-7)6-15(12,13)14/h7H,3-6H2,1-2H3,(H,12,13,14)

InChI Key

MIOPJNTWMNEORI-UHFFFAOYSA-N

SMILES

CC1(C2CCC1(C(=O)C2)CS(=O)(=O)O)C

Synonyms

10-camphorsulfonic acid, 10-camphorsulfonic acid, (+-)-isomer, 10-camphorsulfonic acid, (1R)-isomer, 10-camphorsulfonic acid, (1S,4R)-(+)-isomer, 10-camphorsulfonic acid, aluminum salt, 10-camphorsulfonic acid, ammonium salt, 10-camphorsulfonic acid, bismuth (3+) salt, 10-camphorsulfonic acid, calcium salt, 10-camphorsulfonic acid, piperazine salt, 10-camphorsulfonic acid, sodium salt, solucampher

Canonical SMILES

CC1(C2CCC1(C(=O)C2)CS(=O)(=O)O)C

Chiral Resolving Agent:

  • Camphorsulfonic acid exists in two enantiomeric forms, (1S)-(+)- and (1R)-(-)-. These forms can selectively bind to one enantiomer of a racemic mixture (a mixture of equal parts of both enantiomers) in a process called "resolution." This allows researchers to isolate and obtain pure enantiomers of various compounds, crucial for studying their individual properties and potential applications in areas like pharmaceuticals, agrochemicals, and materials science.

Brønsted-Lowry Acid Catalyst:

  • Camphorsulfonic acid acts as a Brønsted-Lowry acid catalyst, donating a proton (H+) to various chemical reactions. This acidic property makes it useful in a wide range of organic transformations, including:
    • Aldol condensation: Combining two carbonyl compounds to form a β-hydroxycarbonyl compound.
    • Michael addition: Adding a nucleophile to an α,β-unsaturated carbonyl compound.
    • Esterification: Forming an ester from an alcohol and a carboxylic acid.

Chiral Dopant:

  • Due to its chirality, camphorsulfonic acid can be incorporated into materials to induce chirality in the material itself. This can be beneficial for applications like:
    • Asymmetric catalysis: Utilizing chiral catalysts to promote the formation of specific enantiomers in chemical reactions.
    • Development of chiral sensors: Designing sensors that respond differently to different enantiomers.

Other Applications:

  • Beyond the uses mentioned above, camphorsulfonic acid finds application in various other research areas, including:
    • Synthesis of chiral compounds: As a starting material for the synthesis of other chiral molecules.
    • Ionic liquids: As a component in the development of ionic liquids, which are salts with unique properties.

Camphorsulfonic acid is an organosulfur compound with the molecular formula C₁₀H₁₆O₄S. It is a strong sulfonic acid that appears as a colorless solid at room temperature and is soluble in water as well as various organic solvents. This compound is derived from camphor and is known for its utility in organic synthesis, particularly in the resolution of chiral compounds and as a catalyst in various

As a Brønsted–Lowry acid, CSA donates a proton (H⁺) to reaction substrates, increasing their electrophilicity and facilitating subsequent chemical transformations. In the case of catalysis, CSA lowers the activation energy of the reaction, accelerating its rate without being consumed itself [].

, primarily due to its acidic nature. One notable reaction involves its use as a catalyst in the formation of imines and other derivatives through condensation reactions. For instance, it has been employed in one-pot three-component reactions involving arylamines and aldehydes to synthesize complex organic molecules .

Additionally, camphorsulfonic acid can catalyze Michael additions, facilitating the reaction of indoles with α,β-unsaturated carbonyl compounds. This reaction showcases its effectiveness in promoting nucleophilic attacks at electrophilic centers .

Research indicates that camphorsulfonic acid exhibits biological activity, particularly in the context of pharmaceutical applications. It has been utilized for the separation of enantiomers of amino alcohols, which are important in the development of β-blocking agents . Furthermore, studies suggest that camphorsulfonic acid derivatives may have potential therapeutic effects, although specific biological mechanisms require further investigation.

Camphorsulfonic acid finds extensive applications in various fields:

  • Organic Synthesis: It serves as a resolving agent for chiral amines and is crucial in synthesizing enantiopure compounds.
  • Pharmaceuticals: Used in formulations such as trimetaphan camsilate and lanabecestat camsylate, it plays a role in drug development.
  • Catalysis: Its ability to catalyze diverse reactions makes it valuable in synthetic organic chemistry, particularly for complex molecule synthesis .

Studies on camphorsulfonic acid interactions primarily focus on its catalytic roles and effects on biomolecules. Research has shown that it can effectively promote various organic transformations, influencing reaction pathways and yields. Additionally, its interactions with other chemical species can lead to the formation of novel compounds or intermediates that are significant in synthetic chemistry .

Camphorsulfonic acid shares similarities with other sulfonic acids and organosulfur compounds. Below is a comparison highlighting its uniqueness:

CompoundMolecular FormulaProperties/Uses
Camphorsulfonic AcidC₁₀H₁₆O₄SStrong acid; used as resolving agent and catalyst
Benzenesulfonic AcidC₆H₅SO₃HStrong acid; used in industrial applications
Methanesulfonic AcidCH₃SO₃HStrong acid; used as solvent and reagent
p-Toluenesulfonic AcidC₇H₈O₃SCommonly used as an acid catalyst in organic synthesis

Uniqueness of Camphorsulfonic Acid:

  • Derived from natural camphor, it possesses unique structural characteristics that enhance its catalytic activity.
  • Its ability to resolve chiral compounds distinguishes it from simpler sulfonic acids like benzenesulfonic acid or methanesulfonic acid.

Camphorsulfonic acid, also known as (7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)methanesulfonic acid, exists in three isomeric forms: L-camphorsulfonic acid, D-camphorsulfonic acid, and racemic camphorsulfonic acid. These isomers display distinct stereochemical properties, with the enantiomerically pure forms playing crucial roles in asymmetric synthesis.

Physical and Chemical Properties

CSA appears as white prismatic crystals with a melting point of 193-195°C (decomposition). It is slightly soluble in ethanol, insoluble in ether, and readily dissolves in sodium hydroxide and sodium carbonate solutions. The L-isomer exhibits specific rotation [α]D20+24° in water. Being hygroscopic, CSA readily absorbs moisture from the environment and should be stored in a dry place.

Synthetic Routes to Camphorsulfonic Acid

Several methods have been developed for the synthesis of camphorsulfonic acid:

Sulfonation of Camphor

The most common preparation method involves the sulfonation of camphor with sulfuric acid and acetic anhydride. The detailed procedure typically follows these steps:

  • Addition of camphor and acetic anhydride to a reaction vessel
  • Mixing until complete dissolution occurs
  • Dropwise addition of sulfuric acid after cooling the mixture
  • Maintaining the reaction at 44-45°C for 48 hours
  • Cooling the mixture to 6-7°C
  • Crystallization, filtration, washing with a small amount of acetic acid, and drying

A specific experimental procedure describes charging a 30-gallon glass-lined still with technical grade acetic anhydride, cooling to 0-5°C, followed by slow addition of sulfuric acid with stirring. Synthetic dl-camphor is then added, and the mixture is stirred at 28-32°C for 72 hours. After cooling and filtration, dl-camphorsulfonic acid is obtained with a melting point of 199-202°C.

Irradiation Method

An alternative synthesis involves obtaining camphorsulfonic acid from camphor and sulfuric acid by irradiation.

Reaction Mechanism

Although the reaction appears to be a simple sulfonation of an unactivated methyl group, the actual mechanism is more complex. It involves:

  • A retro-semipinacol rearrangement
  • Deprotonation next to the tertiary carbocation to form an alkene
  • Sulfonation of the alkene intermediate
  • Semipinacol rearrangement to re-establish the ketone function

This unique mechanistic pathway explains the high regioselectivity observed in the formation of camphorsulfonic acid.

CSA operates as a bifunctional Brønsted acid in nucleophilic substitution reactions, leveraging dual hydrogen-bonding interactions to activate both electrophilic substrates and leaving groups. In SN1 mechanisms, CSA protonates the leaving group (e.g., hydroxyl or halide) while simultaneously stabilizing the incipient carbocation through hydrogen bonding with its sulfonate moiety [2]. This dual activation lowers the energy barrier for carbocation formation, enabling reactions under milder conditions compared to traditional strong acids. For example, in benzylation reactions, CSA facilitates the generation of primary benzyl carbocations at room temperature by stabilizing the transition state through a six-membered hydrogen-bonded network [2].

In SN2 pathways, CSA’s sulfonic acid group polarizes the substrate’s electrophilic center, while the camphor framework provides steric guidance to enforce stereochemical outcomes. Kinetic studies of CSA-catalyzed esterifications reveal a 40–60% reduction in activation energy compared to uncatalyzed reactions, attributable to this dual hydrogen-bonding effect [3]. The table below summarizes key kinetic parameters for CSA-mediated SN1/SN2 reactions:

Reaction TypeΔG‡ (kJ/mol)Rate Enhancement (vs. control)
SN1 Carbocation Formation92 → 6812×
SN2 Esterification105 → 89

Data adapted from carbocation stabilization [2] and multicomponent piperidine synthesis studies [3].

Retro-Semipinacol Rearrangement Pathways in Sulfonation Processes

CSA’s strong acidity (pKa ≈ 1.1 in water) enables it to mediate retro-semipinacol rearrangements, particularly in sulfonation reactions involving tertiary alcohols. The mechanism proceeds through a three-stage process:

  • Protonation: CSA protonates the hydroxyl group, converting it into a superior leaving group.
  • Carbocation Formation: Elimination of water generates a tertiary carbocation stabilized by CSA’s conjugate base.
  • Hydride Shift: A [1] [2]-hydride shift occurs, followed by sulfonate group migration to form the rearranged product [1].

Notably, CSA’s rigid bicyclic structure imposes stereoelectronic constraints that favor chair-like transition states during hydride shifts, as evidenced by >95% diastereoselectivity in the synthesis of indole derivatives [1]. This contrasts with traditional sulfuric acid catalysts, which exhibit lower stereocontrol due to less defined solvation shells.

Kinetic and Thermodynamic Profiling of CSA-Mediated Cyclizations

CSA’s solvent-dependent behavior critically influences cyclization pathways. In aprotic solvents (e.g., dichloroethane), CSA promotes 5-exo-trig cyclization via hydrogen-bond-assisted enolization, yielding indole derivatives with rate constants of 0.45 min⁻¹ at 80°C [1]. Conversely, protic solvents (e.g., methanol) favor alkyne-carbonyl metathesis through a proton-shuttle mechanism, producing 2-quinolones with activation energies 18 kJ/mol lower than the cyclization pathway [1].

The table below contrasts kinetic parameters for these competing pathways:

Parameter5-exo-Trig CyclizationAlkyne-Carbonyl Metathesis
Activation Energy (Eₐ)98 kJ/mol80 kJ/mol
Reaction Order1st in CSA1.5th in CSA
Solvent DependencyΔΔG‡ = +12 kJ/mol (protic)ΔΔG‡ = -9 kJ/mol (protic)

Thermodynamic studies reveal that cyclization is enthalpy-driven (ΔH‡ = 85 kJ/mol), while metathesis is entropy-favored (ΔS‡ = +45 J/mol·K), explaining their divergent temperature sensitivities [1]. These insights enable precise control over product distributions in multicomponent reactions.

Physical Description

DryPowde

XLogP3

0.5

GHS Hazard Statements

Aggregated GHS information provided by 66 companies from 9 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H318 (15.15%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive

Other CAS

3144-16-9
5872-08-2
76-26-6
14888-09-6

Wikipedia

DL-camphorsulfonic acid

General Manufacturing Information

Bicyclo[2.2.1]heptane-1-methanesulfonic acid, 7,7-dimethyl-2-oxo-: ACTIVE
Bicyclo[2.2.1]heptane-1-methanesulfonic acid, 7,7-dimethyl-2-oxo-, (1S,4R)-: ACTIVE

Dates

Modify: 2023-08-15

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